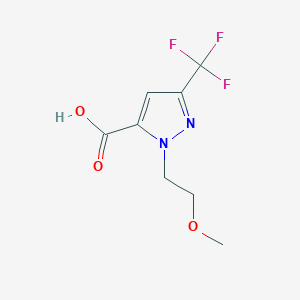

1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Overview

Description

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method used in the synthesis of similar compounds12. This process involves using a radical approach to catalyze protodeboronation of alkyl boronic esters12.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1H, 13C, 11B, and 19F NMR spectroscopy were used to characterize the structure of (trifluoromethoxy)phenylboronic acids3.Chemical Reactions Analysis

The trifluoromethyl group plays an important role in various chemical reactions. For example, trifluoromethylation of carbon-centered radical intermediates has been studied extensively14.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the acidity of (trifluoromethoxy)phenylboronic acids was evaluated by both spectrophotometric and potentiometric titrations3.Scientific Research Applications

Synthesis of Condensed Pyrazoles

One application involves the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates can undergo cyclization to afford different condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. This demonstrates the compound's utility in creating complex pyrazole-based structures with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).

Functionalization Reactions

Another study focuses on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols. This research highlights the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions yielding good yields and offers insights into the mechanistic aspects of these transformations. Such studies are crucial for developing new synthetic methodologies and for the functionalization of pyrazole derivatives with potential applications in the development of pharmaceuticals and agrochemicals (Yıldırım & Kandemirli, 2006).

Synthesis of Pyrazole Derivatives

The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters from ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate showcases the versatility of pyrazole chemistry. The study not only elucidates the synthetic pathway but also demonstrates the structural confirmation of these compounds via X-ray diffraction analysis. This research has implications for the development of new materials and bioactive molecules, highlighting the multifaceted applications of pyrazole derivatives in chemistry (Beck & Wright, 1987).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 1,3-Bis(trifluoromethyl)benzene is classified as a flammable liquid and vapor, and it can cause skin and eye irritation56.

Future Directions

The future directions in the field of organic chemistry involve the development of new synthetic methods and the discovery of new bioactive compounds. For instance, the use of boron in the design of drugs is a fairly recent development, and most biological activities of these compounds have been reported over the last decade7.

Please note that the information provided is based on the closest matches found in the literature and may not directly apply to “1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid”. Further research may be needed to obtain more specific information about this compound.

properties

IUPAC Name |

2-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O3/c1-16-3-2-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUKZVQXWVFCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)

![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)

![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)

![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)

![8-(Pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472847.png)

![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)